molecular formula C14H15N3S B5290237 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine

4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine

Cat. No.: B5290237
M. Wt: 257.36 g/mol
InChI Key: CVFZPOJFRDSPQQ-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine involves the inhibition of key enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . By targeting these enzymes, the compound can disrupt cellular processes that lead to cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives. These compounds share the thienopyrimidine scaffold but may have different substituents that affect their biological activities . For example, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been studied as PI3K inhibitors with anticancer activity . The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

IUPAC Name

4-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-4-11-8-17(7-10(11)3-1)13-12-5-6-18-14(12)16-9-15-13/h1-2,5-6,9-11H,3-4,7-8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFZPOJFRDSPQQ-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN(C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN(C2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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